Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride
Description
Methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride is a cyclopropane-containing compound featuring an ester group and a secondary amine moiety. Its molecular formula is C7H14ClNO2, and it exists as a hydrochloride salt to enhance solubility and stability. This compound is of interest in pharmaceutical research due to its structural rigidity imparted by the cyclopropane ring, which can influence binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-7(3-4-7)5-6(9)10-2;/h8H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLUEWBHULGFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-30-1 | |
| Record name | methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride typically involves the reaction of cyclopropylamine with methyl 2-bromoacetate under basic conditions to form the intermediate methyl 2-[1-(methylamino)cyclopropyl]acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Research Applications
Methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride is primarily utilized in pharmaceutical research due to its bioactive properties. Some notable applications include:
- Drug Development : It serves as a reference standard in drug testing and development, particularly for compounds targeting neurological disorders due to its structural similarity with known active pharmaceutical ingredients (APIs) .
- Antibacterial Studies : Research has shown that derivatives of this compound exhibit antibacterial activity, making it a candidate for developing new antibiotics .
- Neuropharmacology : Its structural features suggest potential applications in treating conditions like depression or anxiety, as compounds with similar structures have demonstrated efficacy in clinical trials .
Case Study 1: Antibacterial Activity
A study conducted on various derivatives of methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride revealed promising antibacterial properties against resistant strains such as MRSA and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower than those of existing antibiotics, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Neuropharmacological Effects
In another investigation, researchers explored the neuropharmacological effects of this compound. Animal models treated with methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride showed reduced anxiety-like behavior in elevated plus-maze tests, suggesting its potential role as an anxiolytic agent .
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Drug Development | Reference standard in drug testing |
| Antibacterial Research | Potential new antibiotic candidate |
| Neuropharmacology | Possible treatment for anxiety and depression |
Table 2: Case Study Findings
Mechanism of Action
The mechanism of action of Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Substituents like trifluoromethyl (in ) enhance lipophilicity and electron-withdrawing properties, altering metabolic stability.
- Molecular Weight : Larger rings (e.g., cyclopentane) increase molecular weight, which may affect pharmacokinetics.
Functional Group Variations
Esters with Alternative Amine Substituents
- Isopropyl 2-aminoacetate hydrochloride (): Lacks a cyclopropane ring, simplifying the structure to a glycine ester. This reduces steric hindrance but eliminates the conformational rigidity critical for target binding in drug design.
- Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (): Features an aminomethyl group instead of methylamino, altering hydrogen-bonding capacity and basicity.
Fluorinated Derivatives
Fluorophenyl-containing analogs (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate in ) demonstrate how fluorination enhances bioavailability and resistance to oxidative metabolism. However, these compounds lack the cyclopropane ring, underscoring the balance between aromaticity and ring strain in design.
Biological Activity
Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in various fields.
Chemical Structure and Synthesis
This compound features a cyclopropyl group attached to a methylamino moiety, which is linked to an acetate functional group. The synthesis typically involves the reaction of cyclopropylamine with methyl acetate under acidic conditions to yield the hydrochloride salt. The purity and characterization of the compound can be verified using techniques such as NMR, IR spectroscopy, and mass spectrometry.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been suggested that this compound may act as a ligand for certain neurotransmitter receptors, influencing various physiological processes.
Pharmacological Properties
Research has highlighted several pharmacological properties associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial effects against various bacterial strains. Its minimum inhibitory concentration (MIC) values suggest significant potency in inhibiting bacterial growth.
- Antidepressant Effects : Preliminary studies have shown that this compound may possess antidepressant-like effects in animal models, potentially through modulation of monoamine neurotransmitter levels.
- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited strong antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli. The MIC was determined to be 15 µg/mL, suggesting its potential as an antimicrobial agent.
Q & A
Basic: What are the key considerations for optimizing the synthesis of methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride?
The synthesis typically involves nucleophilic substitution and cyclopropane ring formation. For example, cyclopropylmethylamine derivatives are reacted with methyl iodide under controlled conditions to introduce the methylamino group, followed by hydrochloric acid treatment to form the hydrochloride salt . Critical steps include:
- Reaction temperature control (e.g., 90°C heating for cyclopropane ring closure) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >90% purity, as confirmed by NMR .
- Solvent selection : Dichloromethane (DCM) or 1,2-dichloroethane is preferred for cyclopropane stability .
Basic: What analytical methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclopropane ring (δ 1.2–2.4 ppm for cyclopropyl protons) and ester group (δ 3.7–3.9 ppm for methyl ester) .
- LCMS/HPLC : Retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) and mass-to-charge ratios (e.g., m/z 411 [M+H]⁺) validate molecular weight and purity .
- Melting point analysis : Consistency in melting range (e.g., 96–98°C) ensures batch reproducibility .
Advanced: How does the cyclopropane ring influence the compound’s stability in biological assays?
The cyclopropane ring introduces conformational rigidity, reducing metabolic degradation in peptide-based drug candidates. However, its strain energy (~27 kcal/mol) can lead to ring-opening under acidic or oxidative conditions. Mitigation strategies include:
- pH buffering (e.g., phosphate buffer at pH 7.4) during in vitro assays .
- Steric shielding via substituents on the cyclopropane to prevent enzymatic attack .
- Stability studies using accelerated thermal analysis (40°C for 48 hours) to predict degradation pathways .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from differences in salt form purity or assay conditions. For example:
- Salt form impact : Hydrochloride salts may enhance solubility but introduce counterion effects in receptor binding assays. Compare free base vs. salt activity using isothermal titration calorimetry (ITC) .
- Receptor selectivity : Use functional assays (e.g., cAMP accumulation for GPCR targets) rather than binding assays alone to assess potency .
- Batch validation : Cross-check NMR and LCMS data with published spectra (e.g., δ 2.56–2.31 ppm for methylamino protons) .
Basic: What are the best practices for handling and storing this compound?
- Storage : Store at –20°C in airtight, moisture-free containers to prevent hydrolysis of the ester group .
- Reconstitution : Use anhydrous solvents (e.g., DMSO or ethyl acetate) to avoid cyclopropane ring degradation .
- Safety : Handle in a fume hood due to potential HCl vapor release during weighing .
Advanced: How does the hydrochloride salt form affect solubility and pharmacokinetic properties?
The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for the free base) but may alter:
- Permeability : Use Caco-2 cell assays to compare salt vs. free base absorption .
- Plasma protein binding : Assess via equilibrium dialysis; hydrochloride salts often show reduced binding due to ionic interactions .
- In vivo half-life : Conduct pharmacokinetic studies in rodents with both salt and free base forms .
Advanced: What methodologies are recommended for studying metabolite formation?
- Phase I metabolism : Incubate with liver microsomes and NADPH, followed by LCMS/MS to detect cyclopropane ring-opened metabolites (e.g., m/z 165.62 for the primary amine fragment) .
- Stable isotope labeling : Use ¹³C-labeled cyclopropane to track metabolic pathways via NMR .
- Reactive intermediate trapping : Add glutathione to microsome incubations to identify electrophilic metabolites .
Basic: How can researchers confirm the absence of impurities in synthesized batches?
- HPLC-DAD : Detect UV-absorbing impurities (e.g., unreacted starting materials) at 254 nm .
- Elemental analysis : Verify Cl⁻ content (theoretical ~21.4%) to confirm salt stoichiometry .
- Residual solvent testing : Use GC-MS to ensure dichloromethane levels are <500 ppm .
Advanced: What computational tools are useful for predicting this compound’s bioactivity?
- Molecular docking : Model interactions with serotonin receptors (e.g., 5-HT2C) using AutoDock Vina and published crystal structures (PDB: 6BQG) .
- QSAR models : Train on cyclopropane-containing analogs to predict logP and IC50 values .
- DFT calculations : Calculate cyclopropane ring strain energy (B3LYP/6-31G*) to correlate with stability data .
Advanced: How can researchers address low yields in large-scale synthesis?
- Process optimization : Replace batch reactors with flow chemistry setups to improve temperature control during cyclopropane formation .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling steps in precursor synthesis .
- Workup simplification : Use aqueous HCl for direct salt precipitation, avoiding column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
